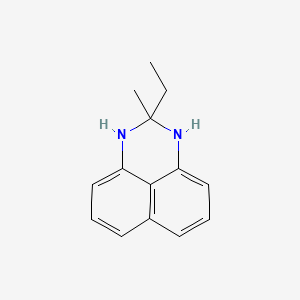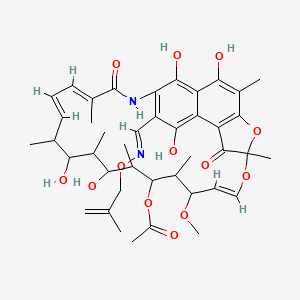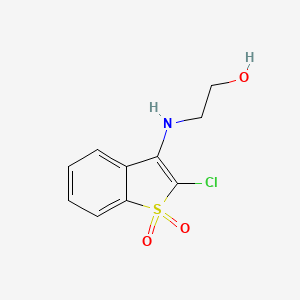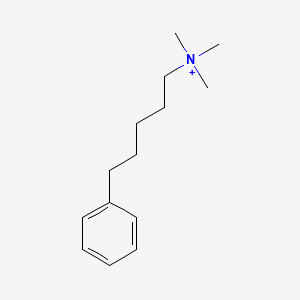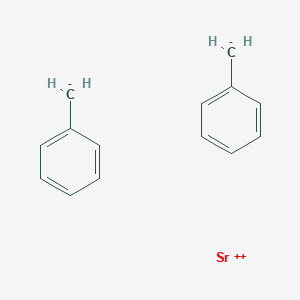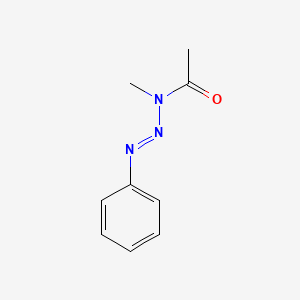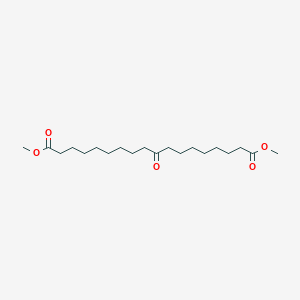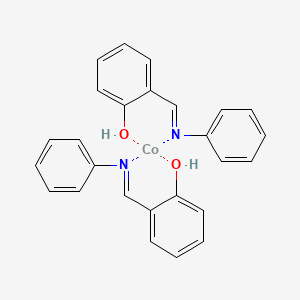
Cobalt;2-(phenyliminomethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt;2-(phenyliminomethyl)phenol is a coordination compound that features a cobalt ion complexed with a Schiff base ligand derived from the condensation of salicylaldehyde and aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt;2-(phenyliminomethyl)phenol typically involves the condensation reaction between salicylaldehyde and aniline to form the Schiff base ligand, 2-(phenyliminomethyl)phenol. This ligand is then reacted with a cobalt salt, such as cobalt(II) acetate, under controlled conditions to form the desired coordination complex .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis of the Schiff base ligand followed by its complexation with cobalt salts. The process may involve solvent extraction, purification, and crystallization techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Cobalt;2-(phenyliminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) and iodine (I₂) are used under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
Cobalt;2-(phenyliminomethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cobalt;2-(phenyliminomethyl)phenol involves its ability to form stable complexes with various biomolecules. The Schiff base ligand can coordinate with metal ions, influencing biological pathways and molecular targets. For instance, it can inhibit enzymes such as urease and acetylcholinesterase, affecting metabolic processes and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
2-{[(2-hydroxyphenyl)imino]methyl}phenol: Another Schiff base ligand with similar coordination properties.
2-{[(2-carboxyphenyl)imino]methyl}phenol: A Schiff base ligand with a carboxyl group, offering different reactivity and applications.
Uniqueness
Cobalt;2-(phenyliminomethyl)phenol is unique due to its specific coordination chemistry with cobalt ions, which imparts distinct catalytic and biological properties. Its ability to form stable complexes and exhibit antimicrobial activity sets it apart from other similar compounds .
Properties
CAS No. |
37981-00-3 |
|---|---|
Molecular Formula |
C26H22CoN2O2 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
cobalt;2-(phenyliminomethyl)phenol |
InChI |
InChI=1S/2C13H11NO.Co/c2*15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12;/h2*1-10,15H; |
InChI Key |
FGKJRBKKHPFGSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=CC=C2O.C1=CC=C(C=C1)N=CC2=CC=CC=C2O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


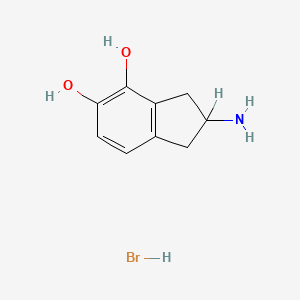
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)

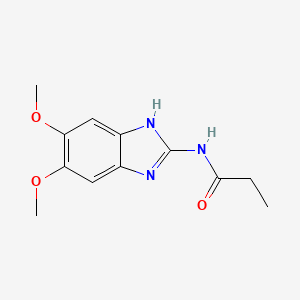
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)
